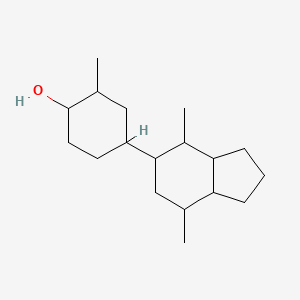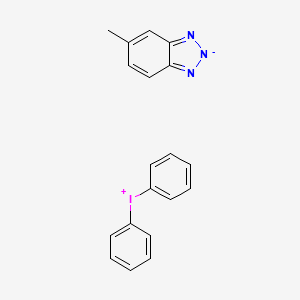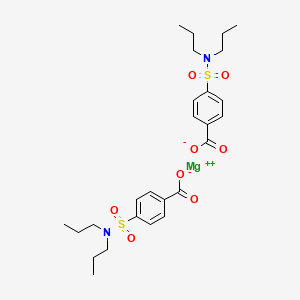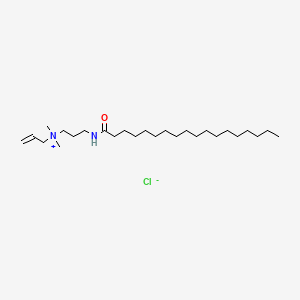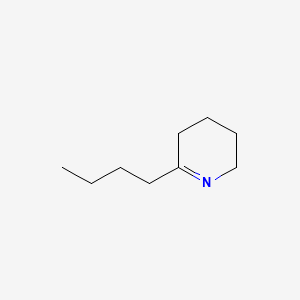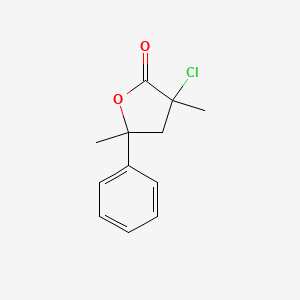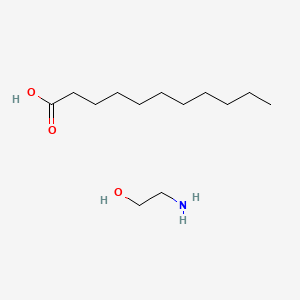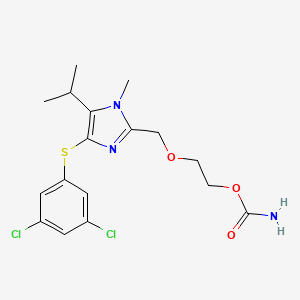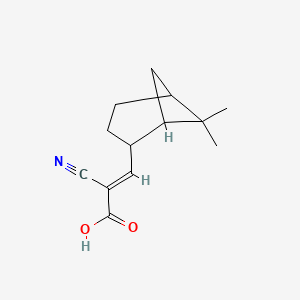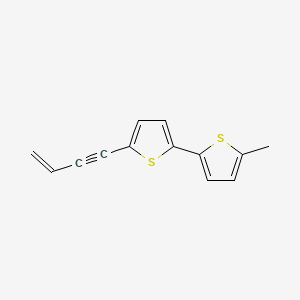
2,2'-Bithiophene, 5-(3-buten-1-ynyl)-5'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- is a member of the class of 2,2’-bithiophenes This compound is characterized by the presence of a 3-buten-1-ynyl group at position 5 and a methyl group at position 5’ of the bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- typically involves the coupling of 2,2’-bithiophene with appropriate alkynyl and alkenyl reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the 3-buten-1-ynyl group. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Applications De Recherche Scientifique
2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2,2’-Bithiophene, 5-(3-buten-1-ynyl)-5’-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the 3-buten-1-ynyl and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: The parent compound without the 3-buten-1-ynyl and methyl substitutions.
5-(3-buten-1-ynyl)-2,2’-bithiophene: Similar structure but lacks the methyl group at position 5’.
5-methyl-2,2’-bithiophene: Contains a methyl group but lacks the 3-buten-1-ynyl group.
Propriétés
Numéro CAS |
1137-83-3 |
|---|---|
Formule moléculaire |
C13H10S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
2-but-3-en-1-ynyl-5-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C13H10S2/c1-3-4-5-11-7-9-13(15-11)12-8-6-10(2)14-12/h3,6-9H,1H2,2H3 |
Clé InChI |
OZUJLEZCMIGWSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=CC=C(S2)C#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


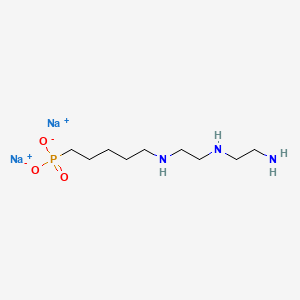
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
